(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 149182-72-9
VCID: VC21111349
InChI: InChI=1S/C14H20N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

CAS No.: 149182-72-9

Cat. No.: VC21111349

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - 149182-72-9

Specification

CAS No. 149182-72-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Standard InChI InChI=1S/C14H20N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
Standard InChI Key DMJXRYSGXCLCFP-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2CN1
SMILES CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1
Canonical SMILES CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator